molecular formula C10H14N5O6PS B091592 Adenosine 5'-phosphorothioate CAS No. 19341-57-2

Adenosine 5'-phosphorothioate

Cat. No. B091592
CAS RN: 19341-57-2
M. Wt: 363.29 g/mol
InChI Key: UBCPYVAQZGCDJO-KQYNXXCUSA-N
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Description

Adenosine 5’-phosphorothioate belongs to the class of organic compounds known as purine nucleosides . It is a compound comprising a purine base attached to a ribosyl or deoxyribosyl moiety . It is a nucleotide analog that can act as a substrate, competitive inhibitor, or regulator of some enzymes that interact with adenosine 5’-phosphate .


Synthesis Analysis

The synthesis of S-modified triphosphates like Adenosine 5’-phosphorothioate for preparing phosphorothioate DNAs and RNAs (PS-DNA and PS-RNA) as potential therapeutics has been reported . A one-pot strategy has been developed to synthesize the deoxy- and ribo-nucleoside 5′-(α-P-thio)triphosphates (dNTPαS and NTPαS) without protecting any nucleoside functionalities .


Molecular Structure Analysis

The molecular structure of Adenosine 5’-phosphorothioate involves the replacement of one of the nonbridging phosphate oxygen atoms with a sulfur atom . This substitution creates a stereogenic center at the phosphorus atom . The ribose is puckered C(2′)‐endo, the heterocycle is in anti position and the C(5′)‐O(5′) bond is gauche, gauche .


Chemical Reactions Analysis

The phosphorothioate technique has been used to analyze RNA-protein interactions . The phosphorothioate backbone modification of nucleic acids has been demonstrated to be useful for RNA sequencing and for the analysis of RNA-protein interactions .


Physical And Chemical Properties Analysis

Synthetic phosphorothioate (PT) internucleotide linkages, in which a nonbridging oxygen is replaced by a sulfur atom, share similar physical and chemical properties with phosphodiesters . They confer enhanced nuclease tolerance on DNA/RNA, making PTs a valuable biochemical and pharmacological tool .

Scientific Research Applications

  • Stereochemical Analysis in Enzymatic Processes : The study by Cummins and Potter (1987) provided insight into the mechanism of action of bovine intestinal mucosa 5'-nucleotide phosphodiesterase, using adenosine 5'-phosphorothioate. They found evidence for a nucleotidyl-enzyme intermediate in the reaction pathway, contributing to the understanding of enzyme mechanisms (Cummins & Potter, 1987).

  • Hydrolysis by Cyclic Phosphodiesterase : Research by Burgers et al. (1979) focused on the stereochemistry of hydrolysis of adenosine cyclic phosphorothioate by cyclic phosphodiesterase from beef heart, providing insights into the biochemical properties of these enzymes (Burgers et al., 1979).

  • Adenylate Cyclase Reaction Study : Eckstein et al. (1981) explored the stereochemistry of the mammalian adenylate cyclase reaction using adenosine 5'-phosphorothioate, contributing to a deeper understanding of the enzymatic process (Eckstein et al., 1981).

  • Enzymatic Hydrolysis Analysis : The study by Eckstein and Bär (1969) on the enzymatic hydrolysis of adenosine cyclic phosphorothioate revealed its interactions with various enzymes, advancing our knowledge of enzyme-substrate interactions (Eckstein & Bär, 1969).

  • Investigation of Histidine Triad Nucleotide-binding Protein 1 : Ozga et al. (2010) investigated the role of Histidine Triad Nucleotide-binding Protein 1 in transforming nucleoside 5'-O-phosphorothioates to nucleoside 5'-O-phosphates, highlighting its potential in understanding nucleotide metabolism (Ozga et al., 2010).

  • Inhibition of Dinucleoside Tetraphosphatases : Guranowski et al. (2003) explored the inhibition properties of adenosine-5'-O-phosphorothioate derivatives on specific dinucleoside tetraphosphatases, contributing to the study of enzyme inhibition and regulation (Guranowski et al., 2003).

Future Directions

The field of mRNA modifications, including phosphorothioates, is still being explored clinically . Modified mRNAs have shown promise in clinical and preclinical trials, and there is room for diversifying future therapeutics . The use of phosphorothioate modification in mRNA therapeutics is expected to continue growing .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCPYVAQZGCDJO-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172946
Record name Adenosine 5'-phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-phosphorothioate

CAS RN

19341-57-2
Record name Adenosine 5'-phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
AW Murray, MR Atkinson - Biochemistry, 1968 - ACS Publications
… Adenosine 5'-phosphorothioate is a competitive inhibitor of … Adenosine 5 '-phosphorothioate activates the allosteric … was given by 0.23 mM adenosine 5 '-phosphorothioate and0.19 mM …
Number of citations: 193 pubs.acs.org
F Eckstein, LP Simonson, HP Baer - Biochemistry, 1974 - ACS Publications
Fritz Eckstein,* Lauritz P. Simonson, and Hans-Peter Bar abstract: Adenosine 3/, 5'-cyclic phosphorothioate (cAMPS) was synthesized. Its interactionwith cyclic nucleotide …
Number of citations: 76 pubs.acs.org
GR Gough, DM Nobbs, JC Middleton… - Journal of Medicinal …, 1978 - ACS Publications
… Concentrations of the AMP and AMPS (adenosine 5'-phosphorothioate) derivatives which reduced aggregation mediated by 0.67 µ ADP gave log dose-inhibition curves …
Number of citations: 42 pubs.acs.org
PM Burgers, F Eckstein, DH Hunneman… - Journal of Biological …, 1979 - Elsevier
… 3':5'-cyclic phosphorothioate, Sp-diastereomer was hydrolyzed by cyclic phosphodiesterase from beef heart in the presence of [18O]water to [18O]adenosine 5'-phosphorothioate. This …
Number of citations: 80 www.sciencedirect.com
F Eckstein - Journal of the American Chemical Society, 1970 - ACS Publications
… tried ring closure of adenosine 5 ‘-phosphorothioate with triisopropylbenzenesulfonyl chloride. … I5 To avoid undesired side reactions the amino group of adenosine 5’-phosphorothioate …
Number of citations: 281 pubs.acs.org
M Koziolkiewicz, E Gendaszewska… - Blood, The Journal …, 2001 - ashpublications.org
Many reports indicate different nonantisense yet sequence-specific effects of antisense phosphorothioate oligonucleotides. Products of enzymatic degradation of the oligonucleotides …
Number of citations: 45 ashpublications.org
AW Murray, PCL Wong, B Friedrichs - Biochemical Journal, 1969 - portlandpress.com
… When this reaction was coupled to either adenine phosphoribosyltransferase or hypoxanthine phosphoribosyltransferase, adenosine 5'-phosphorothioate or inosine 5'-…
Number of citations: 15 portlandpress.com
F Eckstein, HP Bär - Biochimica et Biophysica Acta (BBA)-Enzymology, 1969 - Elsevier
… hydrolyze 3',5'-AMPS to 5'-AMP, with adenosine 5'-phosphorothioate (AMPS) as an … Abbreviations: AMPS, adenosine 5"-phosphorothioate; 3",5'-AMPS, adenosine 3',5'-cyclic …
Number of citations: 17 www.sciencedirect.com
PM Burgers, F Eckstein - Proceedings of the National …, 1978 - National Acad Sciences
… , uridine and adenosine 5'-phosphorothioate being formed in the ratio of 1.00:0.95 (Fig. 3C). PDEase also slowly desulfurized the adenosine 5'-phosphorothioate formed to give …
Number of citations: 219 www.pnas.org
FR Bryant, SJ Benkovic - Biochemistry, 1982 - ACS Publications
FR Bryant and SJ Benkovic* abstract: Stereochemical details of the T4 RNA ligase reaction mechanism have been delineated by examining the reactivity of phosphorothioate …
Number of citations: 22 pubs.acs.org

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